

# Application Notes and Protocols for LaNiO<sub>3</sub> Powder Synthesis via Co-precipitation

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## Compound of Interest

Compound Name: *Lanthanum nickel oxide*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Lanthanum nickelate (LaNiO<sub>3</sub>) is a perovskite-type oxide that has garnered significant interest for a variety of applications, including catalysis, electrode materials for supercapacitors and fuel cells, and sensors.[1][2][3] Its unique electronic and catalytic properties are highly dependent on its phase purity, particle size, and surface area. The co-precipitation method is a widely employed technique for synthesizing LaNiO<sub>3</sub> powder due to its relative simplicity, low cost, and ability to produce homogeneous, fine powders at lower calcination temperatures compared to conventional solid-state reaction methods.[4][5]

This document provides a detailed protocol for the synthesis of LaNiO<sub>3</sub> powder using the co-precipitation method. It includes information on the necessary reagents and equipment, a step-by-step experimental procedure, and characterization techniques.

## Experimental Protocols

### 1. Materials and Reagents

- Lanthanum (III) nitrate hexahydrate (La(NO<sub>3</sub>)<sub>3</sub>·6H<sub>2</sub>O) (analytical grade)
- Nickel (II) nitrate hexahydrate (Ni(NO<sub>3</sub>)<sub>2</sub>·6H<sub>2</sub>O) (analytical grade)

- Sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>) or Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (precipitating agent)
- Deionized water
- Ethanol

## 2. Equipment

- Beakers and graduated cylinders
- Magnetic stirrer with heating plate
- pH meter
- Buchner funnel and filter paper
- Drying oven
- Muffle furnace
- Mortar and pestle

## 3. Synthesis Procedure

The co-precipitation method for LaNiO<sub>3</sub> synthesis involves three main stages: preparation of the precursor solution, precipitation of the metal hydroxides/carbonates, and calcination of the precipitate to form the perovskite phase.

### Step 1: Precursor Solution Preparation

- Prepare an aqueous solution of lanthanum nitrate and nickel nitrate. In a typical procedure, equimolar amounts of La(NO<sub>3</sub>)<sub>3</sub>·6H<sub>2</sub>O and Ni(NO<sub>3</sub>)<sub>2</sub>·6H<sub>2</sub>O are dissolved in deionized water.<sup>[6]</sup> For example, a 1M solution can be prepared.<sup>[7]</sup>
- Stir the solution continuously using a magnetic stirrer until the salts are completely dissolved, resulting in a clear green solution.

### Step 2: Co-precipitation

- Prepare a solution of the precipitating agent. The choice of precipitating agent can influence the characteristics of the final product. Common choices include sodium carbonate ( $\text{Na}_2\text{CO}_3$ ), potassium hydroxide ( $\text{KOH}$ ), or a mixture of  $\text{K}_2\text{CO}_3$  and  $\text{NaOH}$ .<sup>[4][6][7]</sup>
- Slowly add the precipitating agent solution dropwise to the precursor solution while stirring vigorously.<sup>[6]</sup> The addition of the precipitating agent will cause the pH of the solution to increase, leading to the simultaneous precipitation of lanthanum and nickel hydroxides or carbonates.
- Monitor the pH of the solution. For complete precipitation, the final pH should be alkaline, typically around 13 or higher when using a strong base like  $\text{KOH}$ .<sup>[4]</sup>
- Continue stirring the resulting slurry for a few hours (e.g., 3 hours) to ensure homogeneous precipitation and aging of the precipitate.<sup>[7]</sup>

### Step 3: Washing and Drying

- Separate the precipitate from the solution by filtration using a Buchner funnel.
- Wash the precipitate several times with deionized water to remove any residual ions. Subsequently, wash with ethanol to facilitate drying.<sup>[7]</sup>
- Dry the washed precipitate in an oven at a temperature around 60-120°C for 6 to 20 hours to remove the water and ethanol.<sup>[6][7]</sup> The result is a light green powder.<sup>[7]</sup>

### Step 4: Calcination

- Grind the dried powder using a mortar and pestle to ensure fine and uniform particles.
- Place the powder in a crucible and calcine it in a muffle furnace. The calcination temperature and duration are critical parameters that determine the formation of the pure  $\text{LaNiO}_3$  perovskite phase.
- The calcination is often performed in a temperature range of 600°C to 900°C for 2 to 10 hours.<sup>[7][8]</sup> Some protocols may involve a pre-heating step at a lower temperature (e.g.,

550°C for 3 hours) before the final calcination.[6]

## Characterization

The synthesized LaNiO<sub>3</sub> powder should be characterized to confirm its phase purity, crystal structure, morphology, and other properties. Common characterization techniques include:

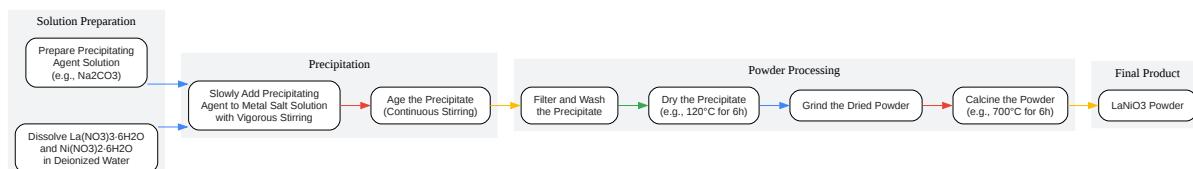
- X-ray Diffraction (XRD): To identify the crystal structure and phase purity of the synthesized powder. The diffraction peaks should correspond to the rhombohedral perovskite structure of LaNiO<sub>3</sub>.[7]
- Scanning Electron Microscopy (SEM): To observe the morphology, particle size, and agglomeration of the LaNiO<sub>3</sub> powder.
- Thermogravimetric and Differential Thermal Analysis (TGA/DTA): To determine the thermal decomposition behavior of the precursor and the appropriate calcination temperature.[6]
- Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the powder.

## Data Presentation

The following table summarizes the quantitative data from various studies on the co-precipitation synthesis of LaNiO<sub>3</sub>.

Precurs or Salts	Precipit ating Agent	Precurs or Concent ration	Final pH	Drying Conditio ns	Calcinat ion Temper ature	Calcinat ion Time (h)	Resultin g Phase
La(NO <sub>3</sub> ) <sub>3</sub> ·6H <sub>2</sub> O, Ni(NO <sub>3</sub> ) <sub>2</sub> ·6H <sub>2</sub> O <sup>[6]</sup>	Na <sub>2</sub> CO <sub>3</sub>	Equimolar	-	60°C for 20 h	800 - 900	5 - 15	LaNiO <sub>3</sub>
La(NO <sub>3</sub> ) <sub>3</sub> , Ni(NO <sub>3</sub> ) <sub>2</sub> <sup>[4]</sup>	KOH	-	≥ 13	-	-	-	LaNiO <sub>3</sub> with NiO phase
La(NO <sub>3</sub> ) <sub>3</sub> ·6H <sub>2</sub> O, Ni(NO <sub>3</sub> ) <sub>2</sub> ·6H <sub>2</sub> O <sup>[7]</sup>	K <sub>2</sub> CO <sub>3</sub> and NaOH	1M	-	120°C for 6 h	600 - 900	6	LaNiO <sub>3</sub>

## Mandatory Visualization



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Caption: Experimental workflow for the synthesis of LaNiO<sub>3</sub> powder via the co-precipitation method.

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